Cas no 2287280-58-2 (1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1))

1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) is a chemically synthesized organic compound featuring an imidazole core substituted with a 4-chlorophenyl group and a carboxylic acid functionality. The hydrochloride salt form enhances solubility and stability, making it suitable for various research and pharmaceutical applications. Its structural properties, including the chlorophenyl moiety, suggest potential utility as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting imidazole-dependent pathways. The compound’s purity and well-defined composition ensure reproducibility in synthetic processes. Its compatibility with further derivatization at the carboxylic acid group allows for versatile use in organic synthesis and drug discovery.
1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) structure
2287280-58-2 structure
Product Name:1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1)
CAS No:2287280-58-2
MF:C10H8Cl2N2O2
MW:259.088720321655
CID:5882127
PubChem ID:137943837
Update Time:2025-10-30

1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1)
    • 2287280-58-2
    • 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride
    • 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride
    • EN300-6748151
    • Inchi: 1S/C10H7ClN2O2.ClH/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15;/h1-5H,(H,12,13)(H,14,15);1H
    • InChI Key: KJGLBQBXSJGVTF-UHFFFAOYSA-N
    • SMILES: C(C1=CN=C(C2C=CC(Cl)=CC=2)N1)(=O)O.Cl

Computed Properties

  • Exact Mass: 257.9962829g/mol
  • Monoisotopic Mass: 257.9962829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų

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Additional information on 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1)

1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1) and its Significance in Modern Chemical Biology

1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, hydrochloride (1:1), with the CAS number 2287280-58-2, is a compound of significant interest in the field of chemical biology. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and pharmaceutical applications. The structural features of this compound, particularly the presence of a chlorophenyl group and a carboxylic acid moiety, contribute to its unique chemical properties and biological interactions.

The imidazole core is a heterocyclic aromatic ring system that plays a crucial role in numerous biological processes. It is a key component in many natural products and pharmaceuticals, including antifungals, antivirals, and anticancer agents. The addition of functional groups such as a chlorophenyl substituent and a carboxylic acid group can significantly alter the biological activity of the molecule, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in developing new imidazole-based compounds for therapeutic purposes. The hydrochloride salt form of 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- enhances its solubility and bioavailability, making it more suitable for various biological assays and pharmaceutical formulations. This compound has been extensively studied for its potential applications in modulating enzyme activity and interacting with biological targets.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases are critical enzymes that regulate many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting specific kinases, 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- hydrochloride may have therapeutic potential in treating diseases such as cancer and inflammatory disorders. Recent studies have shown that derivatives of this compound can selectively inhibit certain kinases while minimizing off-target effects.

The chlorophenyl group in the molecule is particularly noteworthy due to its ability to enhance binding affinity to biological targets. Chlorophenyl groups are commonly found in pharmacologically active compounds and are known to improve metabolic stability and oral bioavailability. The combination of the imidazole core with the chlorophenyl substituent makes this compound a promising candidate for further development as a therapeutic agent.

Moreover, the carboxylic acid group provides a site for further chemical modification, allowing for the development of more complex derivatives with enhanced biological activity. This flexibility in structure makes 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- hydrochloride a versatile scaffold for drug discovery efforts. Researchers have explored various derivatives of this compound to optimize its pharmacological properties and improve its efficacy.

The synthesis of 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)- hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of an imidazole derivative followed by functionalization with a chlorophenyl group. The final step involves converting the free carboxylic acid into its hydrochloride salt form to enhance solubility.

In conclusion, 1H-Imidazole-5-carboxylic acid, 2-(4-chlorophenyl)-, CAS number 2287280-58-2, is a compound with significant potential in the field of chemical biology. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at developing new therapeutic agents. Further research is needed to fully explore its biological activities and optimize its pharmacological properties for clinical applications.

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